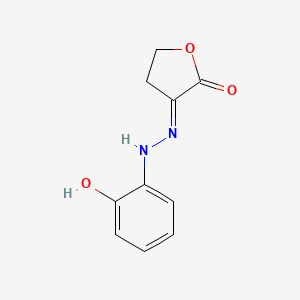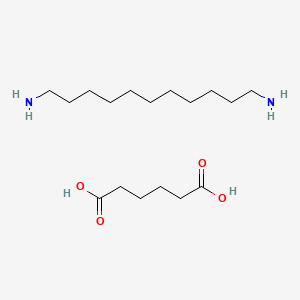
trans-1,2-Dihydrobenz(c)acridine-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Dihydrobenz©acridine-1,2-diol: is a derivative of benz©acridine, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dihydrobenzene ring, which is fused to an acridine moiety. The structure of trans-1,2-Dihydrobenz©acridine-1,2-diol makes it an interesting subject for research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydrobenz©acridine-1,2-diol typically involves the catalytic hydrogenation of benz©acridine derivatives. One common method is the reduction of benz©acridine using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under controlled conditions to ensure the selective formation of the trans-diol isomer.
Industrial Production Methods: Industrial production of trans-1,2-Dihydrobenz©acridine-1,2-diol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1,2-Dihydrobenz©acridine-1,2-diol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the acridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated acridine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor for the synthesis of various polycyclic aromatic compounds.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential mutagenic and carcinogenic properties.
- Used in studies related to DNA intercalation and its effects on genetic material.
Medicine:
- Explored for its potential use in cancer research due to its structural similarity to known carcinogens.
- Studied for its interactions with biological macromolecules.
Industry:
- Utilized in the production of dyes and pigments.
- Investigated for its potential use in organic electronics and materials science.
Mécanisme D'action
The mechanism of action of trans-1,2-Dihydrobenz©acridine-1,2-diol involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The molecular targets include DNA bases, and the pathways involved are related to DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
trans-3,4-Dihydroxy-3,4-dihydrobenz©acridine: Another dihydrodiol derivative with significant tumor-initiating activity.
cis-1,2-Dihydrobenz©acridine-1,2-diol: The cis isomer of the compound with different chemical and biological properties.
Benz©acridine: The parent compound without the dihydrodiol groups.
Uniqueness: trans-1,2-Dihydrobenz©acridine-1,2-diol is unique due to its specific structural configuration, which influences its reactivity and biological activity. The trans configuration of the hydroxyl groups provides distinct chemical properties compared to its cis isomer and other derivatives. This uniqueness makes it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
85617-39-6 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydrobenzo[c]acridine-1,2-diol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)18-16(12)15(10)17(14)20/h1-9,14,17,19-20H/t14-,17+/m0/s1 |
Clé InChI |
RVKGJJYCPFLRJL-WMLDXEAASA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)[C@@H]([C@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


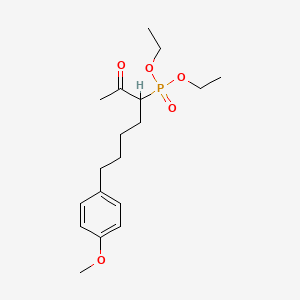




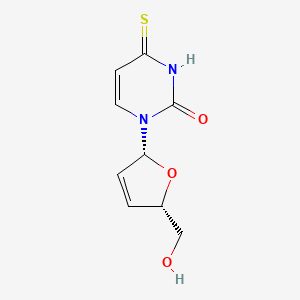
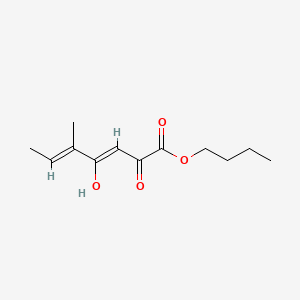
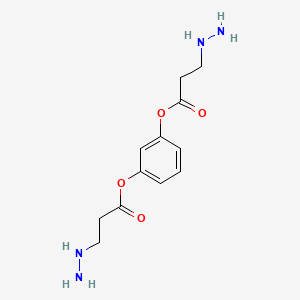
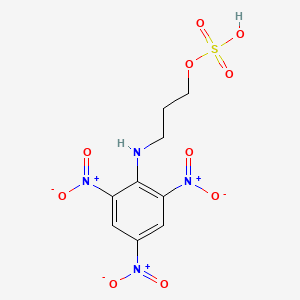

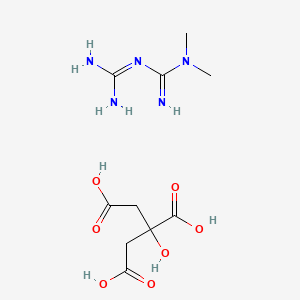
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
